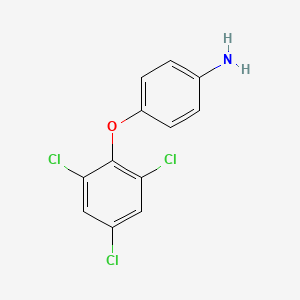

4-(2,4,6-trichlorophenoxy)aniline

Description

Contextualizing 4-(2,4,6-Trichlorophenoxy)aniline within Halogenated Aromatic Ethers and Amines

This compound is a member of the halogenated aromatic ether and amine families. The presence of three chlorine atoms on the phenoxy ring significantly influences its chemical reactivity and physical properties. Halogenation of aromatic rings is a common strategy in medicinal and agricultural chemistry to enhance the biological activity and metabolic stability of molecules. cymitquimica.com The chlorine substituents are electron-withdrawing, which can impact the reactivity of the aromatic rings in electrophilic and nucleophilic substitution reactions. cymitquimica.com

The structure of this compound combines the features of a halogenated aromatic ether and a primary aromatic amine. This duality in its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, such as pesticides and pharmaceuticals. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26306-61-6 |

| Molecular Formula | C₁₂H₈Cl₃NO |

| Molecular Weight | 288.56 g/mol |

| Melting Point | 105-109 °C |

| Boiling Point | 369.2 °C at 760 mmHg |

| Density | 1.456 g/cm³ |

| Flash Point | 177.1 °C |

| Refractive Index | 1.642 |

This data is compiled from chemical supplier information. echemi.com

Historical Perspectives on Synthetic Strategies for Related Aniline (B41778) and Phenoxy Derivatives

The synthesis of diaryl ethers, the core structure of phenoxy anilines, has historically been a challenge in organic chemistry. The classical Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, has been a cornerstone for the formation of the C-O bond in diaryl ethers. organic-chemistry.orgbyjus.comwikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base at high temperatures. wikipedia.org The traditional Ullmann reaction often required harsh conditions and stoichiometric amounts of copper. wikipedia.org

Over the years, significant advancements have been made to the Ullmann-type reactions, including the development of more efficient copper catalysts with various ligands and the use of milder reaction conditions. organic-chemistry.orgorganic-chemistry.orgnih.govnih.govacs.orgmdpi.com These improvements have expanded the substrate scope and functional group tolerance of the reaction.

For the synthesis of a compound like this compound, a plausible approach would be the Ullmann condensation of 4-aminophenol (B1666318) with a highly chlorinated aromatic compound such as 1,2,3,5-tetrachlorobenzene (B107539) or hexachlorobenzene. The reaction would likely require a copper catalyst and a suitable base.

Another major synthetic route to diaryl ethers is through nucleophilic aromatic substitution (SNA_r). This method involves the reaction of a phenoxide with an aryl halide that is activated by electron-withdrawing groups at the ortho and/or para positions. The trichloro-substituted phenyl ring in the target molecule suggests that a precursor with a suitable leaving group could potentially undergo SNA_r with 4-aminophenoxide.

Research Significance and Future Directions in the Field of Aryloxyanilines

Aryloxyaniline derivatives are of significant research interest due to their diverse biological activities. Many compounds containing this scaffold have been investigated for their potential as herbicides, fungicides, and insecticides. iiab.memt.gov The phenoxyacetic acid herbicides, for example, function as synthetic auxins, causing uncontrolled growth in broadleaf weeds. mt.gov While this compound itself is noted for its potential use in herbicide formulations, detailed public research on its specific biological mechanism is limited. cymitquimica.com

The future of research in the field of aryloxyanilines is likely to focus on several key areas:

Development of Novel Agrochemicals: With the ongoing need for new and more selective herbicides and pesticides, the aryloxyaniline scaffold remains a promising template for the design of new active ingredients. Research will likely focus on synthesizing and screening new derivatives with varied substitution patterns to optimize efficacy and minimize environmental impact.

Medicinal Chemistry Applications: The structural motifs present in aryloxyanilines are also found in various pharmaceutically active compounds. Future research may explore the synthesis of aryloxyaniline derivatives as potential therapeutic agents for a range of diseases.

Advanced Materials: The rigid structure and potential for functionalization of aryloxyanilines make them interesting candidates for the development of new polymers and functional materials with specific electronic or optical properties.

Greener Synthetic Methodologies: A continuing trend in organic chemistry is the development of more sustainable and environmentally friendly synthetic methods. Future research will likely focus on creating aryloxyanilines using catalytic systems that are more efficient, use less hazardous reagents, and generate less waste. rsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2,4,6-trichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIXMXKRLYKJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73166-60-6 (hydrochloride) | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20180919 | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26306-61-6 | |

| Record name | 4-(2,4,6-Trichlorophenoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26306-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorophenyl-4'-aminophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 2,4,6 Trichlorophenoxy Aniline and Its Analogues

Direct Synthetic Approaches to 4-(2,4,6-Trichlorophenoxy)aniline

The primary methods for constructing the core diaryl ether structure of this compound involve the formation of a carbon-oxygen bond between two aromatic rings. Copper-catalyzed coupling reactions represent the most established and versatile approach for this transformation.

Coupling Reactions Utilizing 2,4,6-Trichlorophenol (B30397) and Aniline (B41778) Substrates

The synthesis of diaryl ethers like this compound is classically achieved through Ullmann-type condensation reactions. wikipedia.orgorganic-chemistry.org These copper-promoted cross-coupling reactions are fundamental for forming C-O bonds between aryl halides and phenols. researchgate.net A typical synthetic strategy involves the reaction of a phenoxide with an aryl halide. For the target molecule, this could involve two main pathways:

Coupling of 2,4,6-trichlorophenol with a p-haloaniline derivative.

Coupling of 4-aminophenol (B1666318) with a polychlorinated benzene (B151609), such as 1,2,3,5-tetrachlorobenzene (B107539).

A more common and often more effective approach involves using a p-halonitrobenzene substrate, followed by the reduction of the nitro group. For instance, the Ullmann ether synthesis between 2,4,6-trichlorophenol and an activated aryl halide like 4-chloronitrobenzene would yield a nitro-substituted diaryl ether precursor. The subsequent reduction of the nitro group to an amine provides the final product.

Traditional Ullmann reactions often require stoichiometric amounts of copper and high temperatures (frequently over 200°C) in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Modern advancements have introduced soluble copper catalysts supported by ligands such as diamines, 1,10-phenanthroline, or acetylacetonates, which can facilitate the reaction under milder conditions. wikipedia.orgnih.gov Electron-withdrawing groups on the aryl halide generally accelerate the rate of these coupling reactions. wikipedia.org

Table 1: General Conditions for Ullmann Diaryl Ether Synthesis

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Catalyst | Copper powder, Cu(I) salts (e.g., CuI, CuBr) | Cu(I) is believed to be the active catalytic species. organic-chemistry.org |

| Ligands | 1,10-Phenanthroline, N,N-Dimethylglycine, Diamines | Stabilize the copper catalyst and improve solubility and reactivity. |

| Base | K₂CO₃, Cs₂CO₃, KOH | Required to deprotonate the phenol (B47542), forming the reactive phenoxide. |

| Solvent | DMF, NMP, Nitrobenzene, Toluene | High-boiling, polar solvents are typically used. wikipedia.org |

| Temperature | 140 - 220 °C | High temperatures are often necessary to drive the reaction to completion. |

Investigations into Phase-Transfer Catalysis for Optimized Yields

Phase-transfer catalysis (PTC) offers a powerful method to enhance reaction rates and yields in heterogeneous reaction systems, such as the synthesis of diaryl ethers. crdeepjournal.org In this context, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the aryl halide is dissolved. researchgate.netcrdeepjournal.org This circumvents the low solubility of the salt in the organic solvent, allowing the reaction to proceed under milder conditions and often with improved efficiency.

For the synthesis of diaryl ethers, a liquid-liquid or solid-liquid PTC system can be employed. The reaction might involve an aqueous solution of a strong base (like NaOH) and the phenol, with the aryl halide in an immiscible organic solvent. The catalyst transports the phenoxide into the organic phase to react. This approach can reduce the need for expensive, high-boiling anhydrous polar solvents and may lower the required reaction temperature. crdeepjournal.org Research has shown that catalysts like Fe₃O₄-encapsulated CuO nanoparticles have been used with TBAB as a phase-transfer agent for the O-arylation of phenols. researchgate.net

Advanced Functionalization and Derivatization Strategies

The this compound molecule possesses two distinct aromatic rings with reactive functional groups—the aniline moiety and the trichlorophenoxy group—which allow for a variety of subsequent chemical modifications. cymitquimica.com

Electrophilic Aromatic Substitution Reactions on the Phenoxy and Aniline Moieties

The reactivity of the two aromatic rings towards electrophiles is significantly different.

Aniline Moiety : The amino (-NH₂) group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgbyjus.com The para-position is blocked by the phenoxy ether linkage, meaning electrophilic attack will be directed to the ortho-positions (positions 2 and 6) relative to the amino group. Due to the high reactivity of the aniline ring, reactions like bromination can be difficult to control, often leading to di-substitution. libretexts.org To moderate the reactivity and achieve mono-substitution, the amino group can be temporarily converted to an acetamide (B32628) (acetanilide) by reacting it with acetic anhydride. libretexts.org The acetyl group attenuates the activating effect, allowing for more controlled substitution, and can be removed later via hydrolysis. libretexts.org

Phenoxy Moiety : The 2,4,6-trichlorophenoxy ring is highly deactivated towards electrophilic aromatic substitution. The three chlorine atoms are strongly electron-withdrawing and deactivating. While the ether oxygen is an activating, ortho-, para-director, all of these positions are already occupied by chlorine atoms. Therefore, further electrophilic substitution on this ring is highly unlikely under standard conditions.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Product(s) |

|---|---|---|

| Bromination | Br₂ in H₂O or CH₃COOH | 2-Bromo-4-(2,4,6-trichlorophenoxy)aniline and 2,6-Dibromo-4-(2,4,6-trichlorophenoxy)aniline. byjus.com |

| Nitration | HNO₃/H₂SO₄ (with protection) | 2-Nitro-4-(2,4,6-trichlorophenoxy)aniline (after deprotection of the amine). libretexts.org |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(2,4,6-trichlorophenoxy)benzenesulfonic acid. byjus.com |

Nucleophilic Substitution Reactions Involving the Aniline Functional Group

The primary amino group of this compound is a potent nucleophile and can readily participate in reactions with various electrophiles.

Acylation : The aniline can be easily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(4-(2,4,6-trichlorophenoxy)phenyl)acetamide.

Diazotization : As a primary aromatic amine, the aniline moiety can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). quora.com This forms a highly versatile diazonium salt intermediate, 4-(2,4,6-trichlorophenoxy)benzenediazonium chloride. This intermediate can then be subjected to a wide range of Sandmeyer or related reactions to replace the diazonium group with various substituents (e.g., -Cl, -Br, -CN, -OH).

Synthesis of Hydrazone Derivatives from this compound Precursors

Hydrazone derivatives are synthesized by the condensation of a hydrazine (B178648) with an aldehyde or a ketone. researchgate.netmdpi.com To generate hydrazone derivatives from this compound, a two-step process is required:

Formation of the Arylhydrazine : The aniline must first be converted into its corresponding hydrazine derivative, 4-(2,4,6-trichlorophenoxy)phenylhydrazine. This is typically accomplished by diazotizing the aniline at low temperature, followed by a controlled reduction of the resulting diazonium salt. Common reducing agents for this step include sodium sulfite (B76179) or tin(II) chloride.

Condensation to Form Hydrazone : The newly synthesized 4-(2,4,6-trichlorophenoxy)phenylhydrazine is then reacted with an appropriate aldehyde or ketone in a suitable solvent, often with acid catalysis. mdpi.comnih.gov The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the final hydrazone product. This method allows for the introduction of a wide variety of R-groups, depending on the carbonyl compound used.

Formation of Oxadiazole Derivatives Incorporating the Trichlorophenoxy Moiety

The 1,3,4-oxadiazole (B1194373) ring is a significant heterocyclic scaffold in medicinal chemistry, often synthesized from hydrazides and carboxylic acids or their derivatives. The incorporation of a this compound moiety into an oxadiazole structure can be achieved through multi-step synthetic sequences, typically starting from a precursor derived from the parent aniline.

A general and widely employed method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. researchgate.net This can be accomplished using various dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid, or thionyl chloride. researchgate.net Alternatively, oxidative cyclization of acylhydrazones, which can be formed from the condensation of an acylhydrazide with an aldehyde, provides another route to the oxadiazole ring system. organic-chemistry.org

In the context of incorporating the trichlorophenoxy moiety, a plausible synthetic pathway would commence with the conversion of this compound to its corresponding hydrazide derivative. This can be achieved through diazotization of the aniline followed by reduction, and subsequent reaction with an appropriate acylating agent to form a 4-(2,4,6-trichlorophenoxy)phenylhydrazide. This key intermediate can then undergo reaction with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield the desired 2,5-disubstituted-1,3,4-oxadiazole derivatives. nih.govnih.gov

Another synthetic strategy involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution to form a 5-substituted-1,3,4-oxadiazole-2-thiol, which can be further functionalized. researchgate.net The reaction of hydrazides with methyl ketones in the presence of a base like potassium carbonate has also been reported to yield 1,3,4-oxadiazoles through a proposed mechanism involving oxidative C-C bond cleavage. organic-chemistry.org

A one-pot synthesis of 1,3,4-oxadiazoles has been described involving the reaction of (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids, catalyzed by copper(I). mdpi.com While not directly demonstrated for the title compound, this methodology highlights the diverse approaches available for constructing the oxadiazole ring, which could potentially be adapted.

The following table summarizes various synthetic methods for 1,3,4-oxadiazole formation that could be applicable for derivatives of this compound.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Acylhydrazides and Aromatic Carboxylic Acids | POCl₃, Reflux | 2,5-Disubstituted-1,3,4-oxadiazoles | nih.govnih.gov |

| Acylhydrazones | Oxidizing Agent (e.g., Bromine in Acetic Acid) | 2,5-Disubstituted-1,3,4-oxadiazoles | researchgate.net |

| 1,2-Diacylhydrazines | Dehydrating Agent (e.g., POCl₃, H₂SO₄) | 2,5-Disubstituted-1,3,4-oxadiazoles | researchgate.net |

| Hydrazides and Methyl Ketones | K₂CO₃ | 1,3,4-Oxadiazoles | organic-chemistry.org |

| (N-isocyanimine)triphenylphosphorane, Tertiary Amines, Carboxylic Acids | Cu(I) catalyst, TBHP | 1,3,4-Oxadiazoles | mdpi.com |

Exploration of Schiff Base Formation from Related Aromatic Amines and Aldehydes

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. acta.co.in This reaction is generally reversible and can be catalyzed by either an acid or a base. acta.co.in The formation of Schiff bases from this compound and various aldehydes represents a straightforward method to introduce diverse structural motifs onto the parent amine.

The synthesis of Schiff bases is often a simple one-pot reaction where equimolar amounts of the amine and the carbonyl compound are mixed in a suitable solvent, such as ethanol (B145695) or methanol, and stirred at room temperature or under reflux. acta.co.innih.gov In some cases, a catalytic amount of acid (e.g., acetic acid) or base (e.g., sodium hydroxide) is added to enhance the reaction rate. acta.co.inbibliotekanauki.pl

Solvent-free mechanochemical methods have also been successfully employed for the synthesis of Schiff bases, offering an environmentally benign alternative to traditional solvent-based approaches. researchgate.net This technique involves the co-grinding of the solid aromatic primary amine and aldehyde, often resulting in high yields. researchgate.net

The reactivity of the aromatic amine and the aldehyde can be influenced by the electronic nature of the substituents on their respective aromatic rings. Electron-donating groups on the aniline can increase its nucleophilicity, potentially accelerating the initial attack on the carbonyl carbon. Conversely, electron-withdrawing groups on the aldehyde can render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

A variety of aldehydes can be reacted with this compound to generate a library of Schiff bases. The table below illustrates the potential for Schiff base formation with different aldehydes and the typical reaction conditions.

| Amine | Aldehyde | Reaction Conditions | Product Type | Reference |

| This compound | Substituted Benzaldehydes | Ethanol, Reflux, Catalytic Acid/Base | Aromatic Schiff Base | acta.co.innih.gov |

| This compound | Heterocyclic Aldehydes | Methanol, Room Temperature | Heterocyclic Schiff Base | internationaljournalcorner.com |

| This compound | Aliphatic Aldehydes | Solvent-free, Grinding | Aliphatic Schiff Base | researchgate.net |

| 4-Morpholinoaniline | Various Carbonyl Compounds | Methanol, Reflux, NaOH/HCl catalyst | Schiff Base | acta.co.in |

| 2-(4-aminophenyl)acetonitrile | Aromatic Aldehydes | Ethanol, Room Temperature, 3,5-difluoroarylboronic acid catalyst | Schiff Base | researchgate.net |

Metal-Mediated Transformations and Catalysis in the Synthesis of Aryloxyphenylamines

Palladium-Catalyzed Arylation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly relevant for the synthesis of aryloxyphenylamines like this compound. nih.gov The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction, enabling the coupling of aryl halides or triflates with amines. mychemblog.com

The synthesis of this compound can be envisioned through a Buchwald-Hartwig type reaction between 4-aminophenol and 1,2,4-trichloro-3-nitrobenzene (B3189105) followed by reduction, or more directly, by coupling 4-nitroaniline (B120555) with a 2,4,6-trichlorophenoxide source, followed by reduction of the nitro group. A more direct route would involve the coupling of 4-amino-1-bromobenzene with 2,4,6-trichlorophenol.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. mychemblog.com The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, being particularly effective. nih.govmychemblog.com

Similarly, palladium-catalyzed C-O cross-coupling reactions can be employed to form the diaryl ether linkage present in this compound. This would involve the reaction of an aryl halide with a phenol in the presence of a palladium catalyst and a base. Recent advancements have led to highly effective protocols for the cross-coupling of (hetero)aryl bromides with alcohols and phenols using commercially available palladium precatalysts. nih.gov

The table below summarizes key aspects of palladium-catalyzed cross-coupling reactions applicable to the synthesis of aryloxyphenylamines.

| Reaction Type | Coupling Partners | Catalyst System | Key Features | Reference |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Pd(0) or Pd(II) precatalyst + Ligand (e.g., Biarylphosphines) + Base | Forms C-N bond | nih.govmychemblog.com |

| C-O Cross-Coupling | Aryl Halide + Phenol/Alcohol | Pd(0) or Pd(II) precatalyst + Ligand (e.g., tBuBrettPhos) + Base | Forms C-O bond | nih.gov |

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Reagent | Pd Catalyst + Base | Forms C-C bond (for analogues) | mit.edu |

| Negishi Coupling | Aryl Halide + Organozinc Reagent | Pd Catalyst | Forms C-C bond (for analogues) | mit.edu |

Other Transition Metal Catalysis for C-N and C-O Bond Formation

While palladium has been the dominant metal in cross-coupling reactions, other transition metals have emerged as viable catalysts for C-N and C-O bond formation, sometimes offering different reactivity profiles or being more cost-effective. rsc.org

Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in the formation of C-N and C-O bonds. Modern variations of these reactions often employ ligands to facilitate the coupling under milder conditions. Copper-catalyzed hydroamination of olefins has also been developed as a method to form C-N bonds. mit.edu

Nickel-catalyzed cross-coupling reactions have gained significant attention as an alternative to palladium. Nickel catalysts can effectively couple aryl halides with amines and have been used in the cross-coupling of organozinc reagents with aryltrimethylammonium salts. rsc.org

Rhodium and iridium have also been utilized in C-H amination reactions, where a C-H bond is directly converted to a C-N bond. nih.gov These reactions often proceed through a chelation-assisted mechanism, where a directing group on the substrate guides the metal catalyst to a specific C-H bond. nih.gov

The exploration of different transition metals for C-N and C-O bond formation provides a broader toolbox for the synthesis of complex molecules like this compound and its analogues. The choice of metal can be influenced by factors such as substrate scope, functional group tolerance, and cost.

The following table provides an overview of transition metals other than palladium that are used in C-N and C-O bond formation.

| Metal | Reaction Type | Key Features | Reference |

| Copper | Ullmann Condensation, Hydroamination | Historical significance, cost-effective | mit.edu |

| Nickel | Cross-Coupling Reactions | Alternative to palladium, can couple different substrates | rsc.org |

| Rhodium | C-H Amination | Direct functionalization of C-H bonds | nih.gov |

| Iridium | C-H Amination | High catalytic activity for C-H functionalization | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for 4 2,4,6 Trichlorophenoxy Aniline and Its Synthesized Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

FT-IR spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds, providing a molecular fingerprint based on the vibrational modes of its bonds. In the case of 4-(2,4,6-trichlorophenoxy)aniline, the IR spectrum reveals characteristic absorption bands corresponding to its primary amine, diaryl ether, and chloroaromatic moieties.

The primary amine (-NH₂) group is identified by a pair of medium-intensity absorption bands in the region of 3400-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. researchgate.netnist.gov Additionally, the N-H bending vibration (scissoring) is typically observed around 1620 cm⁻¹. researchgate.net

The diaryl ether linkage (C-O-C) is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching band is expected to appear in the 1200-1275 cm⁻¹ region, while the symmetric stretch is found at lower wavenumbers, typically between 1020 and 1075 cm⁻¹. d-nb.info The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) rings can also be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.

The presence of chlorine atoms on the aromatic ring is indicated by C-Cl stretching vibrations, which typically absorb in the 1000-1100 cm⁻¹ region. The precise position of these bands can provide information about the substitution pattern.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine (-NH₂) | 3400 - 3500 |

| Aromatic C-H Stretching | Aryl C-H | 3000 - 3100 |

| N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) | 1600 - 1630 |

| Aromatic C=C Stretching | Aryl Ring | 1400 - 1600 |

| Asymmetric C-O-C Stretching | Diaryl Ether | 1200 - 1275 |

| Symmetric C-O-C Stretching | Diaryl Ether | 1020 - 1075 |

| C-N Stretching | Aromatic Amine | 1250 - 1340 |

| C-Cl Stretching | Aryl Halide | 1000 - 1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on each of the two aromatic rings and the amine group. The protons on the 4-aminophenoxy ring system exhibit an AA'BB' splitting pattern, appearing as two doublets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The protons ortho to the electron-donating amino (-NH₂) group are expected to be shielded and thus resonate at a higher field (lower δ value) compared to the protons meta to the amino group, which are ortho to the electron-withdrawing phenoxy group. rsc.org

The trichlorophenyl ring contains two chemically equivalent protons which are expected to appear as a singlet in the downfield region of the spectrum due to the deshielding effect of the three chlorine atoms. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. rsc.org

| Proton(s) | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2H | Aromatic (ortho to -NH₂) | 6.6 - 6.8 | Doublet |

| 2H | Aromatic (meta to -NH₂) | 6.9 - 7.1 | Doublet |

| 2H | Aromatic (trichlorophenyl ring) | 7.3 - 7.5 | Singlet |

| 2H | Amine (-NH₂) | 3.5 - 4.5 (variable) | Broad Singlet |

The ¹³C NMR spectrum of this compound provides a detailed map of the carbon framework of the molecule. Due to the molecule's asymmetry, twelve distinct signals are expected, one for each carbon atom. The chemical shifts of these carbons are influenced by their hybridization state and the electronegativity of neighboring atoms and functional groups.

The carbons of the aromatic rings will resonate in the typical range of δ 110-160 ppm. The carbon atom attached to the electron-donating amino group (C-N) will be shielded relative to an unsubstituted benzene ring, while the carbon attached to the electron-withdrawing ether oxygen (C-O) will be deshielded. researchgate.net Similarly, the carbons bonded to the chlorine atoms (C-Cl) on the other ring will exhibit significant downfield shifts. sigmaaldrich.com The chemical shifts of the remaining aromatic carbons can be predicted based on the additive effects of the substituents.

| Carbon Atom(s) | Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C-NH₂ | Aminophenyl ring | 140 - 145 |

| CH (ortho to -NH₂) | Aminophenyl ring | 115 - 120 |

| CH (meta to -NH₂) | Aminophenyl ring | 120 - 125 |

| C-O | Aminophenyl ring | 148 - 153 |

| C-O | Trichlorophenyl ring | 150 - 155 |

| C-Cl | Trichlorophenyl ring | 125 - 135 |

| CH | Trichlorophenyl ring | 128 - 132 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈Cl₃NO), the molecular weight is approximately 288.56 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 287 or 289, depending on the isotopes of chlorine. Due to the presence of three chlorine atoms, a characteristic isotopic cluster for the molecular ion will be observed, with peaks at [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov

The fragmentation pattern provides valuable structural information. The most likely fragmentation pathway involves the cleavage of the ether bond, which is a common fragmentation route for diphenyl ethers. wikipedia.orglibretexts.org This would lead to the formation of characteristic fragment ions, such as the 2,4,6-trichlorophenoxy radical or cation and the 4-aminophenyl radical or cation. Further fragmentation of these initial ions can also occur, providing additional structural clues.

| m/z Value | Assignment | Notes |

|---|---|---|

| 287/289/291/293 | [M]⁺ (Molecular Ion) | Isotopic cluster due to three chlorine atoms. |

| 195/197/199 | [C₆H₂Cl₃O]⁺ | Fragment from cleavage of the ether bond. |

| 108 | [C₆H₆N]⁺ | Fragment from cleavage of the ether bond. |

| 92 | [C₆H₄O]⁺ | Possible fragment from the aminophenoxy moiety. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. In this compound, the primary chromophores are the two aromatic rings.

Aniline (B41778) itself typically exhibits two main absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition) around 280-290 nm, which arises from the excitation of a non-bonding electron from the nitrogen atom into an anti-bonding π* orbital of the benzene ring. nih.gov The presence of the phenoxy group in conjugation with the aniline moiety is expected to cause a bathochromic (red) shift in these absorption maxima. The chlorine substituents on the other phenyl ring may have a smaller effect on the main absorption bands.

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π | Aromatic Rings | ~240 - 260 |

| n → π | Anilino Group | ~290 - 310 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Furthermore, X-ray crystallography reveals the packing of molecules within the crystal lattice, governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and stability.

Table 1: Representative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₁₉H₁₁Cl₃N₂O |

| Formula Weight | 404.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.234(5) |

| α (°) | 90 |

| β (°) | 105.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1694.2(12) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.585 |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from an X-ray crystallographic analysis of a derivative.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed empirical formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with a molecular formula of C₁₂H₈Cl₃NO, the theoretical elemental composition can be calculated. ekb.eg Similarly, for any synthesized derivative, the expected elemental composition is determined from its molecular formula. The experimental results from a CHN analyzer are then used to validate the synthesis and purity of the compound.

Table 2: Elemental Analysis Data for this compound and a Hypothetical Synthesized Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| This compound | C₁₂H₈Cl₃NO | C: 49.95, H: 2.80, N: 4.85 | C: 49.89, H: 2.85, N: 4.81 |

| Hypothetical Derivative 1 | C₁₉H₁₁Cl₃N₂O | C: 56.39, H: 2.74, N: 6.92 | C: 56.31, H: 2.79, N: 6.88 |

Note: The "Found" values are illustrative and represent typical experimental results that would confirm the empirical formula.

The combination of X-ray crystallography and elemental analysis provides a comprehensive and unambiguous characterization of this compound and its derivatives. These foundational data are critical for ensuring the identity and purity of the synthesized compounds, enabling further exploration of their chemical and physical properties.

Computational and Theoretical Chemistry Studies of 4 2,4,6 Trichlorophenoxy Aniline

Electronic Structure and Molecular Geometry Investigations

This area of study focuses on the fundamental quantum mechanical properties of a molecule. Investigations would determine its three-dimensional shape, the distribution of electrons, and how these factors influence its stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(2,4,6-trichlorophenoxy)aniline, DFT calculations would be employed to determine its most stable geometric configuration (ground state) by optimizing bond lengths, bond angles, and dihedral angles.

Were such studies available, they would typically present data on:

Electronic Properties: Values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Spectroscopic Predictions: Calculated vibrational frequencies that could be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure.

Molecular Electrostatic Potential (MEP): A map of electron distribution that visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other molecules.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

This table is for illustrative purposes only, as specific research data is unavailable.

| Parameter | Hypothetical Value | Description |

| Total Energy | -X Hartrees | The calculated total electronic energy of the optimized molecule. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | +Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | (Y+Z) eV | An indicator of molecular stability and reactivity. |

| Dipole Moment | D Debye | A measure of the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are based directly on theoretical principles without the inclusion of experimental data. wikipedia.org While DFT is highly effective, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory are considered higher-level and can provide more accurate electronic energy and property descriptions, albeit at a greater computational cost.

If research using these methods on this compound existed, it would offer:

A benchmark for the accuracy of the DFT results.

More precise calculations of electron correlation effects, which are important for accurately describing non-covalent interactions and reaction barriers.

A more reliable prediction of excited-state properties, which are relevant for understanding photochemical processes.

Reaction Mechanism and Kinetic Modeling

This section would focus on the "how" and "how fast" of the chemical transformations that this compound undergoes, particularly its degradation in the environment.

A Potential Energy Surface (PES) is a conceptual and mathematical map that relates the energy of a molecule or group of molecules to its geometry. For a chemical reaction, the PES maps out the energy landscape that connects reactants, transition states, intermediates, and products.

Constructing a PES for the degradation of this compound would involve:

Identifying a plausible reaction coordinate (e.g., the breaking of the ether bond or a hydroxylation reaction).

Calculating the energy of the system at various points along this coordinate to map the energetic pathway of the transformation.

Locating the minimum energy points corresponding to stable molecules (reactants, products, intermediates) and the saddle points corresponding to transition states.

Once a transition state is located on the PES, Transition State Theory (TST) can be used to estimate the rate constant of a reaction. TST assumes that the reaction rate is determined by the rate at which molecules pass through the transition state. Variational Transition State Theory (VTST) is a refinement that optimizes the position of the transition state to minimize the calculated rate constant, often providing more accurate results.

A computational study on this compound would use these theories to:

Calculate the activation energy (the height of the energy barrier from reactant to transition state).

Determine the theoretical rate constant (k) for a specific degradation step at a given temperature.

Assess how different environmental factors, modeled computationally, might influence the reaction rate.

By combining PES and kinetic data, researchers can propose detailed, step-by-step mechanisms for the degradation of a compound. While no specific computational studies exist for this compound, research on the degradation of related compounds like 2,4,6-trichlorophenol (B30397) suggests that pathways often involve hydroxylation, dechlorination, and ring cleavage. nih.govnih.govmdpi.com

A theoretical investigation into this compound would likely explore:

Initial Attack Sites: Determining whether degradation is initiated on the aniline (B41778) or the trichlorophenoxy ring.

Key Intermediates: Identifying the structures of transient molecules formed during the degradation process.

Reaction Energetics: Comparing the energy barriers for different potential degradation pathways to determine which is most likely to occur.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Reactivity

There are no specific Quantitative Structure-Property Relationship (QSPR) models for the chemical reactivity of this compound found in the reviewed literature. QSPR studies typically involve the correlation of computed molecular descriptors with experimentally determined properties to predict the behavior of new or untested compounds. The development of such a model for this compound would require a dataset of related molecules with known reactivity data, which has not been established in published research.

Advanced Electronic Property Analysis

Non-Linear Optical (NLO) Properties Prediction and Evaluation

The non-linear optical (NLO) properties of this compound have not been computationally predicted or experimentally evaluated in the available scientific literature. The investigation of NLO properties involves calculating the hyperpolarizability of a molecule to assess its potential for applications in optoelectronics. While studies exist for other aniline derivatives and related compounds, this specific molecule has not been the subject of such research.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characteristics

A Natural Bond Orbital (NBO) analysis of this compound, which would provide insights into the charge distribution, donor-acceptor interactions, and intramolecular charge transfer characteristics, has not been published. NBO analysis is a standard computational technique to understand the electronic structure and bonding within a molecule. The absence of such a study means that a detailed, quantitative description of the charge transfer characteristics of this compound is not available.

Environmental Chemistry and Degradation Pathways of 4 2,4,6 Trichlorophenoxy Aniline

Abiotic Transformation Processes

Abiotic transformation processes, which are non-biological in nature, play a crucial role in the initial breakdown of 4-(2,4,6-trichlorophenoxy)aniline in the environment. These processes primarily include photodegradation by sunlight and hydrolysis in water.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic process for many aromatic compounds. For diphenyl ether herbicides, photolysis can be a primary degradation route. researchgate.net Studies on related compounds, such as polybrominated diphenyl ethers (PBDEs), show that direct photolysis is a key degradation mechanism, particularly for the more halogenated forms. nih.gov This process can lead to the formation of less halogenated congeners through debromination. nih.govresearchgate.net

While specific kinetic data for this compound is scarce, research on similar compounds provides valuable insights. For instance, the photodegradation of 2,4,6-trichlorophenol (B30397) (TCP), a potential degradation product of the target compound, has been shown to be directly proportional to the intensity of UV-vis light. researchgate.net The reaction rate is also influenced by temperature. researchgate.net The photodegradation of another diphenyl ether herbicide, acifluorfen, was found to initiate from an excited singlet state. ethz.ch

The photodegradation of decabromodiphenyl ether (BDE-209) in soil suspensions follows pseudo-first-order kinetics, with UV light being the primary driver of degradation. capes.gov.br The half-life of BDE-209 was found to be dependent on the light source and intensity. capes.gov.br Similarly, the photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) under simulated sunlight followed first-order kinetics with a half-life of 42.3 hours. nih.gov It is plausible that this compound exhibits similar kinetic behavior, with its degradation rate being influenced by light intensity, wavelength, and the presence of photosensitizing substances in the environment.

Table 1: Photodegradation Kinetics of Related Diphenyl Ether Compounds

| Compound | Conditions | Kinetic Order | Rate Constant (k) | Half-life (t½) | Reference |

| 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | Simulated sunlight | First-order | (0.0163 ± 0.0002) h⁻¹ | 42.3 h | nih.gov |

| Decabromodiphenyl ether (BDE-209) | 500 W Mercury Lamp | Pseudo-first-order | 0.076 h⁻¹ | 9.079 h | capes.gov.br |

| 2,4,5-Trichlorophenoxyacetic acid | Visible light with catalyst | - | - | 99-182 min | nih.gov |

| 2,4,6-Trichlorophenol | UV-vis light | Pseudo-first-order | 0.70 h⁻¹ (with g-C3N4 catalyst) | - | capes.gov.br |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the ether linkage in diphenyl ether herbicides is a key factor in their persistence. Generally, the ether bond is relatively stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by pH.

For many diphenyl ethers, hydrolysis is not considered a primary degradation pathway under typical environmental pH ranges (pH 5-9). The persistence of these compounds often indicates resistance to hydrolysis. However, extreme pH conditions could potentially lead to the cleavage of the ether bond, which would yield 2,4,6-trichlorophenol and 4-aminophenol (B1666318). The stability of the C-Cl bonds to hydrolysis is also a factor, although these are generally resistant under environmental conditions.

Biotic Transformation Processes in Environmental Compartments

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a major pathway for the degradation of many organic pollutants in soil and water.

The biodegradation of diphenyl ether herbicides has been observed in both soil and aquatic environments. nih.govrsc.orgnih.gov The rate and extent of degradation are influenced by environmental factors such as temperature, moisture, and the availability of other organic matter which can support microbial populations. echemi.com

Studies on the degradation of diphenyl ether herbicides in soils have shown that breakdown is much slower under upland (aerobic) conditions compared to flooded (anaerobic) conditions. nih.govnih.gov Under anaerobic conditions, the formation of amino derivatives from nitro-substituted diphenyl ethers is a major transformation pathway. nih.govnih.gov Given that this compound already possesses an amino group, its degradation might follow a different initial pathway.

The white-rot fungus Coriolus versicolor has been shown to metabolize chloronitrofen, a related trichlorinated diphenyl ether, through hydroxylation, oxidative dechlorination, reductive dechlorination, and nitro-reduction. nih.gov This suggests that fungal systems could also be involved in the degradation of this compound, potentially through similar oxidative and reductive reactions.

Cleavage of the diphenyl ether bond is a critical step in the complete mineralization of these compounds. Bacteria such as Sphingomonas sp. have been identified that can degrade diphenyl ether and its halogenated derivatives, often initiating the attack through dioxygenation. nih.gov The resulting intermediates can then enter central metabolic pathways. nih.gov

The identification of metabolites is key to understanding the biodegradation pathway. For nitro-substituted diphenyl ether herbicides, the primary metabolites in soil under flooded conditions are their corresponding amino derivatives. nih.gov

In the case of this compound, potential initial transformation products could arise from:

Hydroxylation of either aromatic ring.

Dechlorination of the trichlorinated ring.

Cleavage of the ether bond , which would lead to the formation of 2,4,6-trichlorophenol and 4-aminophenol.

The degradation of 2,4,6-trichlorophenol itself has been studied, and its metabolites can include dichlorophenols, chlorophenols, and eventually complete mineralization to CO2. canada.ca The degradation of 2,4,6-TCP by the fungus Phanerochaete chrysosporium proceeds through the formation of 2,6-dichloro-1,4-benzoquinone. Anaerobic degradation of 2,4,6-TCP can lead to the formation of 4-chlorophenol (B41353) or 2,4-dichlorophenol (B122985) as intermediates. canada.ca

Table 2: Potential Microbial Degradation Products of this compound Based on Analogy

| Precursor Compound | Potential Transformation | Potential Metabolite(s) | Reference (for analogous reaction) |

| This compound | Ether bond cleavage | 2,4,6-Trichlorophenol, 4-Aminophenol | ethz.ch |

| This compound | Ring Hydroxylation | Hydroxylated this compound derivatives | nih.gov |

| This compound | Dechlorination | Dichloro- or monochlorophenoxy)aniline derivatives | nih.gov |

| 2,4,6-Trichlorophenol (from ether cleavage) | Oxidative Dechlorination | 2,6-Dichloro-1,4-benzoquinone | |

| 2,4,6-Trichlorophenol (from ether cleavage) | Reductive Dechlorination (anaerobic) | 2,4-Dichlorophenol, 4-Chlorophenol | canada.ca |

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are valuable tools for predicting the distribution, persistence, and potential for long-range transport of chemicals in the environment. nih.gov These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its concentrations in various compartments like air, water, soil, and sediment. nih.govnih.gov

For halogenated diphenyl ethers, such as PBDEs, fugacity-based multimedia models like the Equilibrium Criterion (EQC) model are commonly used. nih.gov These models indicate that such compounds tend to partition to organic carbon in soil and sediment. nih.gov The persistence of these compounds is strongly influenced by their degradation rates in these media. nih.gov

The assessment of persistence is a key component of regulatory frameworks. It involves evaluating data from biodegradation experiments to determine the half-life of a substance in different environmental compartments. echemi.com Given the limited specific data for this compound, its persistence would likely be estimated based on data from structurally similar diphenyl ether herbicides and chlorinated anilines. The presence of multiple chlorine atoms suggests that the compound is likely to be persistent in the environment.

Adsorption and Desorption Characteristics in Soil and Sediment Systems

The behavior of this compound in soil and sediment is dictated by its physicochemical properties, which influence its tendency to adsorb to soil particles or desorb into the soil solution. The processes of adsorption and desorption are critical in determining the mobility, bioavailability, and ultimate fate of the compound in the environment.

Research on 2,4,6-trichlorophenol (TCP) has shown that its adsorption is often nonlinear and can be described by the Freundlich isotherm model. nih.gov The presence of metal cations can also affect adsorption; for example, some studies have shown that certain metal ions can either promote or reduce the adsorption of TCP onto ash, a surrogate for some soil components. nih.gov Desorption of such compounds frequently exhibits hysteresis, meaning the compound is more strongly retained by the soil than predicted by the adsorption isotherm. nih.gov

The following table summarizes adsorption and desorption characteristics for related compounds, which can serve as a proxy for understanding the potential behavior of this compound.

| Compound | Soil/Sediment Type | Key Findings | Reference |

| 2,4,6-Trichlorophenol (TCP) | Wheat straw-derived ash | Adsorption promoted by Ag+, reduced by Zn2+ and Al3+. Desorption showed hysteresis. | nih.gov |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | Various agricultural soils | Sorption positively correlated with soil organic carbon content and negatively with soil pH. | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Acidic tropical soils | Sorption was highest in peat soil (high organic matter) and lowest in sandy soil. | researchgate.netmdpi.com |

Interactive Data Table: Adsorption/Desorption of Related Compounds

| Compound | Adsorbent | Adsorption Model | Key Parameters | Desorption Behavior |

| 2,4,6-Trichlorophenol | Wheat Straw Ash | Freundlich | Kf, n | Hysteretic |

| MCPA | Agricultural Soil | Freundlich | Kf, n | Hysteresis observed |

| 2,4-D | Tropical Soils | Linear, Freundlich | Kd, Kf | Hysteretic |

Volatilization Studies from Aqueous and Terrestrial Environments

Volatilization is a key process that governs the transfer of a chemical from soil or water into the atmosphere. The tendency of a compound to volatilize is determined by its vapor pressure and its Henry's Law constant.

Specific studies on the volatilization of this compound from aqueous and terrestrial environments are scarce. However, based on its chemical structure as a chlorinated aromatic compound, it is expected to have a low vapor pressure, suggesting that volatilization may not be a primary dissipation pathway. cymitquimica.com

For comparison, studies on related compounds like 2,4,5-T have indicated that it is only slightly volatile from soil surfaces. The half-life of 2,4,5-T on grass has been reported to be between 8 and 17 days, with volatilization being one of the contributing factors to its dissipation. mdpi.com Similarly, 2,4,6-trichlorophenol is described as having very low volatility. nih.gov

The following table presents data on the volatility of related compounds.

| Compound | Vapor Pressure | Henry's Law Constant | Environmental Significance of Volatilization | Reference |

| 2,4,5-T | 700 nPa at 25°C | - | Considered to be of low volatility. | mdpi.com |

| 2,4,6-Trichloroaniline | 1.47×10⁻⁷ mmHg | - | Low volatility expected. | wikipedia.org |

| 2,4,6-Trichlorophenol | - | - | Very low volatility. | nih.gov |

Interactive Data Table: Volatility of Related Compounds

| Compound | Vapor Pressure | Boiling Point | Notes |

| 2,4,5-T | 700 nPa @ 25°C | - | Low potential for volatilization from soil. |

| 2,4,6-Trichloroaniline | 1.47×10⁻⁷ mmHg | 262 °C | Suggests low volatility under normal environmental conditions. |

| 2,4,6-Trichlorophenol | - | - | Described as having very low volatility. |

Advanced Analytical Methodologies for Environmental Monitoring of this compound

The detection and quantification of trace levels of this compound in complex environmental samples require sophisticated analytical techniques that offer high sensitivity and selectivity.

Chromatographic Techniques (GC-MS, HPLC-UV) for Trace Analysis in Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are powerful tools for the analysis of chlorinated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS would likely require a derivatization step to increase its volatility and improve its chromatographic behavior. The mass spectrometer provides high selectivity and allows for the unambiguous identification of the target analyte based on its mass spectrum. Triple quadrupole GC-MS (GC-MS/MS) can offer even lower detection limits and enhanced selectivity, which is crucial for trace analysis in complex matrices like soil and water. thermofisher.comresearchgate.net

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique for the analysis of a wide range of organic compounds, including those that are not amenable to GC due to low volatility or thermal instability. helixchrom.com For this compound, reversed-phase HPLC with a UV detector would be a common approach. researchgate.netshodex.com The choice of the mobile phase and column is critical to achieve good separation from other components in the sample. The UV detector would be set to a wavelength where the analyte exhibits maximum absorbance.

The following table summarizes the application of these techniques for related compounds.

| Analytical Technique | Compound Class | Key Aspects | Reference |

| GC-MS | Chlorophenolics | Derivatization often required; high sensitivity and selectivity. | thermofisher.com |

| GC-MS/MS | Anilines | Higher sensitivity than single quadrupole GC/MS. | researchgate.net |

| HPLC-UV | Chloroanilines | Good for non-volatile compounds; UV detection provides good sensitivity for aromatic compounds. | researchgate.netnih.gov |

| LC-MS/MS | Anilines | Direct injection of water samples possible; high selectivity. | researchgate.net |

Interactive Data Table: Chromatographic Methods for Related Analytes

| Technique | Analyte Type | Detector | Typical Column | Key Advantage |

| GC-MS | Volatile/Semi-volatile organics | Mass Spectrometer | Capillary (e.g., DB-5ms) | High selectivity and identification power. |

| HPLC-UV | Non-volatile/Polar organics | UV-Visible | Reversed-phase (e.g., C18) | Broad applicability, simpler sample prep for aqueous samples. |

| GC-MS/MS | Trace organics | Tandem Mass Spectrometer | Capillary | Very low detection limits, high specificity. |

| LC-MS/MS | Polar/Ionic organics | Tandem Mass Spectrometer | Reversed-phase | High sensitivity and selectivity for complex matrices. |

Sample Preparation and Derivatization Strategies for Environmental Matrices

The successful analysis of this compound in environmental samples is highly dependent on the sample preparation method. The goal of sample preparation is to extract the analyte from the matrix (e.g., soil, water), concentrate it, and remove interfering substances.

For Soil and Sediment Samples:

Soxhlet Extraction: A classical method for extracting organic compounds from solid samples using an organic solvent.

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to extract analytes.

Solid-Phase Extraction (SPE): Used for cleanup and concentration of the extract before analysis. The choice of the SPE sorbent is crucial and depends on the properties of the analyte and the matrix.

For Water Samples:

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous phase into an immiscible organic solvent.

Solid-Phase Extraction (SPE): A common method for extracting and concentrating organic pollutants from water. A variety of sorbents can be used, such as C18 or polymeric phases.

Derivatization: For GC analysis, derivatization is often necessary for polar compounds like anilines and phenols to make them more volatile and less prone to adsorption in the GC system. A common derivatization reaction for anilines is acylation. For example, reacting the aniline (B41778) with an acetylating agent to form an acetanilide. This not only improves chromatographic performance but can also enhance detection sensitivity.

Role of 4 2,4,6 Trichlorophenoxy Aniline As a Synthetic Intermediate in Materials Science and Industrial Chemistry

Precursor in the Synthesis of Specialty Polymers and Resins

Theoretically, the bifunctional nature of 4-(2,4,6-trichlorophenoxy)aniline, possessing both a primary amine and a polychlorinated diaryl ether structure, makes it a candidate for polymerization reactions. The amine group could react with diacyl chlorides, dianhydrides, or diisocyanates to form polyamides, polyimides, and polyureas, respectively. The trichlorinated phenoxy group would be expected to impart specific properties to the resulting polymer, such as enhanced thermal stability, flame retardancy, and chemical resistance. However, no specific instances of this compound being used to synthesize such polymers are documented in the available literature. Research on other phenoxy anilines has shown their utility in creating high-performance polymers with good thermal stability and mechanical properties. chemimpex.com

Building Block for Advanced Organic Pigments and Dyes

The aniline (B41778) moiety in this compound is a classical precursor for the synthesis of azo dyes and pigments. Diazotization of the primary amine followed by coupling with various aromatic compounds could, in principle, lead to a range of colored molecules. The 2,4,6-trichlorophenoxy portion of the molecule would likely influence the final color, as well as properties like lightfastness and solubility. Azo dyes are a significant class of colorants used in textiles, plastics, and inks. chemimpex.com Despite this potential, no specific dyes or pigments synthesized directly from this compound are described in the searched scientific and technical literature.

Intermediate in the Production of Research-Grade Agrochemical Precursors (non-application specific)

The chlorinated phenoxy ether linkage is a feature of some herbicides. It is plausible that this compound could serve as a building block in the synthesis of more complex molecules for agrochemical research. The combination of the trichlorophenyl group and the aniline ring offers multiple sites for further chemical modification. However, there is no direct evidence in the public domain of this compound being used as an intermediate for research-grade agrochemical precursors. General research has been conducted on aniline derivatives for the development of new agrochemicals. nih.gov

Derivatization for Novel Chemical Entities with Modifiable Properties

The chemical structure of this compound allows for various derivatization reactions to create novel chemical entities. The primary amine can be acylated, alkylated, or converted to other functional groups. The aromatic rings can potentially undergo further substitution reactions, although the existing chlorine atoms may deactivate the ring to electrophilic attack. Such derivatizations could be used to fine-tune the electronic, physical, and biological properties of the molecule for various research applications. While the potential for derivatization is clear from a chemical standpoint, specific examples of such reactions and the properties of the resulting novel entities are not detailed in the available literature.

Q & A

Basic: What are the primary synthetic routes for 4-(2,4,6-trichlorophenoxy)aniline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution. A common approach is reacting 2,4,6-trichlorophenol with 4-nitroaniline under alkaline conditions (pH 9–12) to form the phenoxy intermediate, followed by nitro group reduction using catalytic hydrogenation (e.g., Pd/C in ethanol). Key optimizations include:

- pH control : Maintain pH >10 to deprotonate the phenol for effective nucleophilic attack .

- Temperature : Reactions are exothermic; gradual heating (60–80°C) prevents side reactions.

- Purification : Use steam distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?

Answer:

- NMR :

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 296.9 (Cl isotope pattern confirms three Cl atoms).

- IR : Stretching at 3350 cm⁻¹ (N-H, weak), 1250 cm⁻¹ (C-O-C), and 750 cm⁻¹ (C-Cl) .

Advanced: How can researchers resolve contradictory data in regioselectivity during chlorination of aniline derivatives?

Answer:

Contradictions often arise from competing electrophilic substitution pathways. To address this:

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict activation energies for different substitution sites .

- Isotopic labeling : Introduce deuterium at specific positions to track reaction pathways via LC-MS .

- Controlled chlorination : Use Lewis acids (e.g., FeCl₃) to direct Cl to para/meta positions, as seen in 2,4,6-trichloroaniline synthesis .

Advanced: What methodologies are recommended for studying the metabolic interactions of this compound with cytochrome P450 enzymes?

Answer:

- In vitro assays : Incubate the compound with recombinant CYP2B isoforms and NADPH; monitor metabolite formation via LC-MS/MS .

- Docking studies : Use AutoDock Vina to predict binding affinities to CYP2B active sites, referencing structural analogs like 3-chloro-4-(2',4'-trichlorophenoxy)aniline .

- Kinetic analysis : Determine Kₘ and Vₘₐₓ using Lineweaver-Burk plots to assess competitive inhibition .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Keep in amber glass bottles at 4°C under inert gas (N₂) to prevent oxidation .

- Spill management : Neutralize with 10% sodium bicarbonate, then adsorb using vermiculite .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anti-inflammatory applications?

Answer:

- Substitution patterns : Introduce electron-donating groups (e.g., -OCH₃) at the para position to enhance CYP2B binding, as demonstrated in oxadiazole derivatives .

- Bioisosteric replacement : Replace Cl with CF₃ to improve metabolic stability while retaining activity .

- In vivo testing : Use the carrageenan-induced paw edema model to evaluate efficacy and ulcerogenicity .

Basic: What environmental analytical methods detect this compound in water samples?

Answer:

- Solid-phase extraction (SPE) : Use C18 cartridges to concentrate samples, followed by GC-MS with electron capture detection (ECD) for Cl-specific sensitivity .

- HPLC : Employ a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 70:30 acetonitrile/water (0.1% formic acid) .

- Limit of detection (LOD) : Typically 0.1 µg/L using tandem MS .

Advanced: How do electron-withdrawing substituents influence the reactivity of this compound in electrophilic substitution reactions?

Answer:

- Deactivated ring : The -NH₂ group (electron-donating) is countered by three Cl atoms (electron-withdrawing), making the ring less reactive. Electrophiles (e.g., NO₂⁺) attack meta to the phenoxy group.

- Kinetic vs. thermodynamic control : At low temperatures, nitration occurs at the least hindered position (para to Cl), while higher temperatures favor thermodynamically stable products .

Basic: What are the solubility properties of this compound, and how do they impact purification?

Answer:

- Solubility : Sparingly soluble in water (<0.1 g/L), soluble in polar aprotic solvents (DMF, DMSO).

- Recrystallization : Use ethanol/water mixtures (70:30) at 0°C to obtain high-purity crystals .

- Partition coefficient (log P) : ~3.5, indicating preference for organic phases in liquid-liquid extraction .

Advanced: What strategies mitigate polymerization or degradation during long-term storage of this compound?

Answer:

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

- Lyophilization : Convert to a stable powder under vacuum, reducing hydrolytic degradation .

- Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.